molecular formula C19H17N5O2 B2734622 3-((1-(1H-indole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034485-28-2

3-((1-(1H-indole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No. B2734622
CAS RN: 2034485-28-2
M. Wt: 347.378
InChI Key: WMABBDJVWGTBHU-UHFFFAOYSA-N
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Description

The compound “3-((1-(1H-indole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . It also contains a pyrazine group, which is a heterocyclic aromatic organic compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The indole and pyrazine groups would contribute to the aromaticity of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, indole and pyrazine derivatives are known to participate in a variety of chemical reactions. For example, they can be involved in Suzuki–Miyaura coupling, a type of cross-coupling reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the indole and pyrazine groups could impact its solubility, melting point, and boiling point .

Scientific Research Applications

Future Directions

Future research could explore the potential applications of this compound in pharmaceuticals or other areas. Given the biological activity of similar compounds, it could be a promising area of study .

properties

IUPAC Name

3-[1-(1H-indole-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c20-11-17-18(22-8-7-21-17)26-14-5-3-9-24(12-14)19(25)16-10-13-4-1-2-6-15(13)23-16/h1-2,4,6-8,10,14,23H,3,5,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMABBDJVWGTBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3N2)OC4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(1H-indole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

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